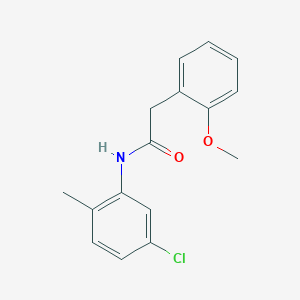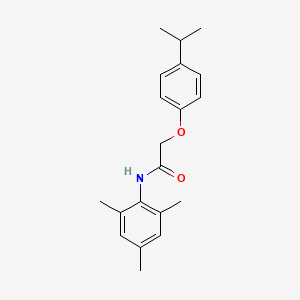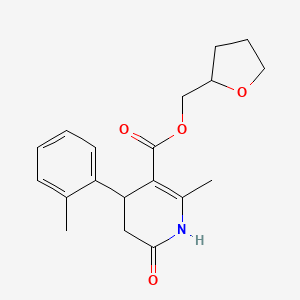![molecular formula C18H11Br3ClN3O2 B5521708 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5521708.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds involves condensation reactions, where components like quinoline derivatives and acetohydrazide are combined in the presence of suitable solvents and conditions. For example, a Schiff-base was synthesized by condensing 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in a methanol solution, indicating a method that might be relevant for synthesizing compounds with similar structures (Li Jia-ming, 2009).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques like X-ray diffraction, which reveals details about the arrangement of atoms and the geometry of the molecule. For instance, an acetohydrazide Schiff-base compound was characterized to belong to the orthorhombic space group, providing insights into the potential structure of similar compounds (Li Jia-ming, 2009).
科学的研究の応用
Chemosensor Applications
- Dual-functional Chemosensor : N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide derivatives have been used as dual-functional chemosensors. For instance, (E)-N-((8-Hydroxy-1,2,3,5,6,7-hexahydropyrido-[3,2,1-ij]-quinolin-9-yl)methylene)-4-tert-butyl-benzhydrazide, a related compound, acts as a spectrophotometric sensor for Cu2+ and a fluorogenic sensor for Al3+ in aqueous conditions (Yang et al., 2015).
Synthesis and Characterization
- Synthetic Procedures and Characterization : The synthesis of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide derivatives involves various chemical processes. One example is the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, which involves condensation and intramolecular cyclization (Saeed et al., 2014).
Nonlinear Optical Properties
- Nonlinear Optical Applications : Compounds related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide have been studied for their nonlinear optical properties. These include hydrazones like 2-(4-methylphenoxy)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide, which exhibited potential for applications in optical devices like limiters and switches (Naseema et al., 2010).
Fluorescence Sensing
- Fluorescence Sensing of Metal Ions : N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide and its derivatives can act as fluorescent probes for metal ions. A related compound, N-((quinolin-8-yl)methylene)acetohydrazide, has been used as a fluorescent sensor for Zn2+ in aqueous media, demonstrating high selectivity and sensitivity (Wu et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition in Metals : N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide derivatives have shown effectiveness as corrosion inhibitors. For instance, N′-[(1Z)-phenylmethylene]-2-(quinolin-8-yloxy) acetohydrazide and its derivatives effectively inhibited corrosion in mild steel in acidic conditions (Yadav et al., 2015).
Antimicrobial Properties
- Antimicrobial Activities : Certain derivatives of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide have been synthesized and evaluated for their antimicrobial properties, showing potential in the development of new antibacterial and antifungal agents (Fuloria et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br3ClN3O2/c19-12-6-13(20)17(14(21)7-12)27-9-16(26)25-23-8-11-5-10-3-1-2-4-15(10)24-18(11)22/h1-8H,9H2,(H,25,26)/b23-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNNJRPPWDHJAO-LIMNOBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br3ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)
![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)
![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521665.png)
![2-fluoro-6-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5521670.png)

![7-allyl-3-methyl-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521684.png)

![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(difluoromethoxy)benzyl]piperidine](/img/structure/B5521702.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B5521716.png)

![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5521723.png)